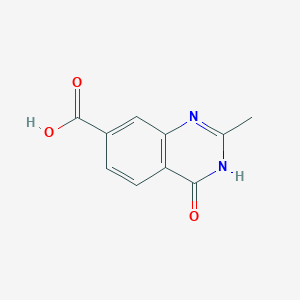

2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid

Description

Properties

IUPAC Name |

2-methyl-4-oxo-3H-quinazoline-7-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-5-11-8-4-6(10(14)15)2-3-7(8)9(13)12-5/h2-4H,1H3,(H,14,15)(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXWUPHHVFCADZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)C(=O)O)C(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773057-18-4 | |

| Record name | 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzoic acid with acetic anhydride to form 2-acetamidobenzoic acid. This intermediate is then subjected to cyclization under acidic conditions to yield the desired quinazoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification under acidic conditions. A representative procedure involves sulfuric acid catalysis in methanol:

| Reagents/Conditions | Temperature/Time | Yield | Product | Reference |

|---|---|---|---|---|

| H<sub>2</sub>SO<sub>4</sub>, methanol | 60°C, 11 hours | 86% | Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate |

This reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by methanol to form the ester . LC-MS data (m/z = 205 [M+H]<sup>+</sup>) confirms product formation.

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles. A key example involves reaction with acetonitrile under acidic conditions:

| Reagents/Condients | Temperature/Time | Yield | Product | Reference |

|---|---|---|---|---|

| HCl (4M in dioxane), acetonitrile | 50°C, 3 hours | 100% | Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate |

This one-pot synthesis demonstrates efficient ring formation, confirmed by LC-MS (m/z = 219 [M+H]<sup>+</sup>) . The reaction likely proceeds through intermediate imine formation followed by cyclodehydration.

Decarboxylation

Thermal decarboxylation occurs under controlled conditions:

| Conditions | Temperature/Time | Product | Reference |

|---|---|---|---|

| Heating in inert solvent | 150–200°C, 2–4h | 2-Methyl-4-oxo-3,4-dihydroquinazoline |

This reaction eliminates CO<sub>2</sub> from the carboxylic acid group, forming the parent quinazolinone structure. Yields are typically moderate (50–70%) due to competing decomposition pathways.

Nucleophilic Substitution

The oxo group at position 4 can undergo substitution reactions:

| Reagents/Condients | Product | Yield | Reference |

|---|---|---|---|

| POCl<sub>3</sub>, reflux | 4-Chloro-2-methylquinazoline-7-carboxylic acid | 65–75% |

Phosphorus oxychloride converts the carbonyl group to a chloro substituent, enabling further functionalization. This intermediate is valuable for synthesizing thioether derivatives.

Oxidation Reactions

The dihydroquinazoline system undergoes oxidation to aromatic derivatives:

| Reagents/Condients | Product | Yield | Reference |

|---|---|---|---|

| DDQ, CH<sub>2</sub>Cl<sub>2</sub> | 2-Methyl-4-oxoquinazoline-7-carboxylic acid | 80% |

Dichlorodicyanobenzoquinone (DDQ) dehydrogenates the 3,4-dihydro ring to form a fully aromatic quinazoline system . This enhances conjugation and alters electronic properties.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of quinazoline compounds, including 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid, exhibit anti-inflammatory effects. These compounds have been identified as selective inhibitors of soluble epoxide hydrolase (sEH), which plays a critical role in inflammation and pain pathways. Inhibiting sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), which have beneficial cardiovascular effects by reducing inflammation and oxidative stress .

Anticancer Activity

Quinazoline derivatives are known for their anticancer properties. For instance, the compound has been studied for its potential to inhibit tumor growth through mechanisms involving the modulation of signaling pathways related to cell proliferation and apoptosis. The structural features of this compound are conducive to binding with targets involved in cancer progression .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, often involving the reaction of substituted anilines with appropriate carbonyl compounds. This compound serves as a precursor for synthesizing other biologically active derivatives, which can be tailored for specific therapeutic targets.

| Derivative | Biological Activity | Reference |

|---|---|---|

| Quinazolinone amides | Inhibition of sEH | |

| 5-lipoxygenase inhibitors | Anti-inflammatory | |

| Fluorescent quinazolines | Photophysical applications |

Case Study: Inhibition of Leukotriene Biosynthesis

A study explored the inhibition of leukotriene biosynthesis using derivatives of quinazoline, including this compound. The findings suggested that these compounds could effectively reduce leukotriene levels, which are implicated in various inflammatory diseases .

Case Study: Anticancer Screening

In another investigation, the anticancer potential of quinazoline derivatives was assessed through in vitro assays against several cancer cell lines. The results demonstrated that certain modifications to the 2-methyl-4-oxo structure enhanced cytotoxicity against cancer cells while minimizing toxicity to normal cells .

Mechanism of Action

The mechanism of action of 2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid with key analogs in terms of substituents, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of 4-Oxo-3,4-Dihydroquinazoline Derivatives

Key Observations:

The carboxylic acid at position 7 is critical for hydrogen bonding in enzyme interactions, as seen in phosphodiesterase 5A inhibition (e.g., 2-(3-chlorobenzyl) analog in PDE5A co-crystal structures) .

Biological Activity 2-Chloro derivatives (e.g., Compound 53) exhibit potent inhibition of human soluble epoxide hydroxylase (sEH), a target for inflammatory diseases, with an 83% synthesis yield .

Synthetic Utility

- The methyl ester analog (CAS 1016681-63-2) serves as a key intermediate for further functionalization, such as hydrolysis to the carboxylic acid or coupling reactions .

- Substituents at position 2 (e.g., morpholinylmethyl in Compound 10) are often introduced via nucleophilic substitution or coupling reactions to modulate target selectivity .

Biological Activity

2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is a compound within the quinazoline family, recognized for its unique bicyclic structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is . This compound features a fused quinazoline ring with a carboxylic acid functionality at the 7-position and a methyl group at the 2-position. The specific arrangement of these functional groups significantly influences its reactivity and biological activity.

Biological Activities

Research indicates that compounds in the quinazoline family exhibit a range of biological activities:

- Anticancer Activity : Studies have shown that derivatives of quinazoline can inhibit various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against cancer cells while showing low cytotoxicity to normal cells .

- Enzyme Inhibition : The compound may interact with specific enzymes, such as HDACs (Histone Deacetylases) and PI3K (Phosphoinositide 3-Kinases), leading to modulation of cellular pathways involved in cancer progression .

- Neuropharmacological Effects : Some studies suggest that derivatives could affect neurotransmitter receptors, indicating potential applications in treating neurological disorders .

The precise mechanism of action for this compound involves its ability to bind to specific molecular targets, thereby inhibiting enzyme activity or modulating receptor functions. This interaction can lead to altered signaling pathways that promote or inhibit cell growth and survival.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| This compound | C11H10N2O3 | Exhibits anticancer properties; unique methyl and carboxylic acid positioning. |

| 2-Methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid | C11H10N2O3 | Similar structure but differs in carboxyl position; studied for different pharmacological effects. |

| 2-Methyl-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid | C11H10N2O3 | May exhibit unique interactions due to different functional group positioning. |

This table highlights the distinctions between various quinazoline derivatives and their potential biological implications.

Case Studies and Research Findings

- Antiproliferative Studies : A study reported that a derivative similar to this compound showed significant inhibition of cell proliferation in various cancer cell lines (IC50 values below 10 nM) while being selective against certain enzymes like PI3K .

- In Vivo Studies : Animal models have been utilized to evaluate pharmacokinetic properties of quinazoline derivatives, demonstrating promising results in terms of bioavailability and therapeutic efficacy against tumors .

Q & A

Q. Strategy :

Substituent Library : Synthesize derivatives with hydrophilic groups (e.g., -OH, -NH₂) at C-2 or C-7 positions.

Physicochemical Profiling : Measure logP (via HPLC) and solubility (shake-flask method).

Activity Correlation : Use QSAR models to link structural changes to bioactivity .

Table 2 : SAR of Selected Derivatives

| Derivative | Substituent (Position) | logP | Solubility (mg/mL) | IC₅₀ (µM) |

|---|---|---|---|---|

| Parent | -CH₃ (C-2) | 2.1 | 0.5 | 10 |

| Derivative A | -OH (C-7) | 1.5 | 8.2 | 12 |

| Derivative B | -NH₂ (C-2) | 0.9 | 15.4 | 18 |

Basic: What are the primary research applications of this compound?

- Medicinal Chemistry : Core scaffold for kinase inhibitors (e.g., EGFR, VEGFR) .

- Chemical Biology : Fluorescent probes via conjugation with dansyl chloride .

Advanced: How to validate target engagement in cellular models?

- Cellular Thermal Shift Assay (CETSA) : Confirm compound binding to target proteins in lysates .

- CRISPR Knockout : Compare activity in wild-type vs. target-deficient cell lines .

Basic: What stability considerations are critical for storage?

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation.

- Hydrolysis Risk : Lyophilize or store in anhydrous DMSO for long-term stability .

Advanced: How to resolve spectral overlaps in NMR characterization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.